Isokotomolide A
Description
Significance of Natural Products in Contemporary Drug Discovery
Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of drug discovery and development. nih.govnih.gov For millennia, civilizations have relied on the medicinal properties of plants and other natural sources to treat ailments. nih.gov This traditional knowledge has provided a foundation for modern pharmaceutical research, leading to the isolation of numerous active compounds that have become life-saving drugs. nih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org
The enduring importance of natural products in an era of synthetic chemistry and high-throughput screening lies in their unparalleled chemical diversity and structural complexity. nih.govresearchgate.net These molecules have evolved over millions of years to interact with biological targets, giving them a unique "biological relevance" that is often lacking in synthetically designed compound libraries. scirp.org Natural products provide novel pharmacophores and scaffolds that are often absent in synthetic collections, offering innovative starting points for drug development. scirp.orgresearchgate.net They are a vital source for discovering agents with novel mechanisms of action, which is particularly crucial in addressing challenges like antimicrobial resistance and treating complex diseases such as cancer. researchgate.netmdpi.com
Despite a period of decreased focus from some pharmaceutical companies, advancements in analytical technologies, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, have revitalized natural product research. nih.govresearchgate.net These technologies facilitate the rapid isolation, purification, and structural elucidation of compounds from complex mixtures, overcoming previous technical hurdles. nih.gov Consequently, natural products remain an indispensable resource for identifying new lead compounds and inspiring the development of novel therapeutics. mdpi.com
Overview of Butanolide Lactones as Bioactive Metabolites in Medicinal Chemistry
Among the myriad classes of natural products, lactones stand out as a widely distributed and structurally varied group. A prominent subclass within this group is the butanolides, also known as γ-butyrolactones, which are characterized by a four-carbon heterocyclic lactone ring. rsc.org This core structure serves as a scaffold for a wide array of chemical modifications, leading to a vast family of compounds with significant biological activities. rsc.org
Butanolides are produced by a diverse range of organisms, including plants, fungi, and bacteria. researchgate.netrsc.org In the realm of medicinal chemistry, butanolides have garnered considerable attention due to their broad spectrum of pharmacological effects. These include anti-inflammatory, antiviral, anticancer, and antioxidant properties. rsc.org The biological activity of butanolides is often attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins.
The structural diversity and potent bioactivity of butanolides make them attractive lead compounds for drug discovery. researchgate.net Their relatively simple core structure also makes them amenable to synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of their therapeutic properties.
Contextualization of the Cinnamomum Genus as a Prolific Source of Specialized Metabolites
The genus Cinnamomum, belonging to the Lauraceae family, comprises approximately 250 species of evergreen trees and shrubs distributed throughout tropical and subtropical regions of Asia, Australia, and the Pacific islands. nih.govmdpi.com For centuries, various Cinnamomum species have been utilized in traditional medicine and as spices. nih.govrroij.com
Modern phytochemical investigations have revealed that the Cinnamomum genus is a rich repository of specialized metabolites. nih.govrroij.com These plants are known to produce a wide array of chemical constituents, including cinnamaldehyde (B126680) and its analogs, lignans, diterpenoids, flavonoids, and, notably, butanolides. nih.govnih.govrroij.com The chemical composition can vary significantly depending on the plant part, species, and geographical location. nih.gov
Several species within this genus have been found to contain a remarkable number of butanolides, making Cinnamomum a key focus for researchers seeking novel bioactive compounds of this class. nih.gov For instance, studies on Formosan Cinnamomum species have led to the isolation of numerous new butanolides and secobutanolides. nih.gov This prolific production of specialized metabolites underscores the potential of the Cinnamomum genus as a valuable source for natural product research and the discovery of new therapeutic agents. researchgate.net
Historical Perspective and Academic Significance of Isokotomolide A Research
This compound is a butanolide that was first isolated from the leaves of Cinnamomum kotoense, a plant endemic to Taiwan. nih.gov Its discovery was reported in 2006 as part of broader phytochemical investigations into the constituents of Formosan Lauraceous plants. nih.gov Along with this compound, researchers also identified several other new butanolides, such as kotomolide A, kotomolide B, and the secobutanolide, secokotomolide A, from the same plant source. nih.gov
The initial academic interest in this compound was driven by the quest for new bioactive natural products. Its structure was elucidated using spectroscopic techniques, revealing it to be a γ-butyrolactone derivative with a specific stereochemistry and an octylidene side chain.
The academic significance of this compound escalated following the publication of a 2007 study in the European Journal of Pharmacology. nih.gov This was the first report to detail its potent anti-proliferative activity against human non-small cell lung cancer A549 cells. nih.gov The study demonstrated that this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through a p53-dependent pathway. nih.govsciopen.com Specifically, it was found to increase the phosphorylation of p53 and disrupt its interaction with MDM2, a negative regulator. nih.gov
Subsequent research has further explored its anticancer potential, particularly against melanoma. researchgate.netnih.gov These studies have confirmed its ability to induce both apoptosis and autophagy in melanoma cells, highlighting its potential as a lead compound for the development of new anticancer therapies. researchgate.netnih.gov The ongoing research into this compound exemplifies the importance of natural product discovery in identifying novel chemical entities with significant therapeutic potential. researchgate.net
Chemical and Research Data for this compound
| Property | Data | Source |
| IUPAC Name | (3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one | nih.gov (From initial search) |
| Molecular Formula | C₁₃H₂₀O₃ | nih.gov (From initial search) |
| Molecular Weight | 224.3 g/mol | nih.gov (From initial search) |
| Natural Source | Leaves of Cinnamomum kotoense | nih.govnih.gov |
| Compound Class | Butanolide | nih.gov |
| Initial Isolation | 2006 | nih.gov |
| Biological Activity | Anticancer (Non-small cell lung cancer, Melanoma) | nih.govresearchgate.net |
| Mechanism of Action | Induces cell cycle arrest (G0/G1), apoptosis, and autophagy; p53/p21 pathway activation | nih.govsciopen.comnih.gov |
Research Findings on this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Source |
| A549 | Non-small cell lung cancer | Inhibits proliferation by blocking the cell cycle in the G0/G1 phase. Induces apoptosis via the mitochondrial pathway, associated with increased p53 phosphorylation and p21 levels. | nih.gov |
| B16F10, A2058, MeWo, A375 | Melanoma | Inhibits cell proliferation in a concentration-dependent manner. Induces both autophagy and apoptosis. | researchgate.netnih.gov |
| HeLa | Cervical Cancer | Exhibited cytotoxicity. | researchgate.net (From initial search) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
InChI Key |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
Isomeric SMILES |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyms |
isokotomolide A kotomolide A |
Origin of Product |
United States |
Discovery, Isolation, and Definitive Structural Elucidation of Isokotomolide a
Comprehensive Spectroscopic Elucidation of Isokotomolide A Chemical Structure
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a pivotal analytical technique for the determination of the elemental composition of unknown compounds. In the structural elucidation of this compound, HR-ESI-MS provides the high-accuracy mass measurement necessary to establish its molecular formula. This soft ionization technique generates intact molecular ions, typically protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. The high resolution of the mass analyzer allows for the differentiation between ions of very similar nominal mass, thereby enabling the unambiguous assignment of a molecular formula.
For this compound, the molecular formula was determined through detailed spectroscopic analysis, with HR-ESI-MS playing a crucial role. Although the specific numerical data from the original discovery is not detailed here, the technique would have provided a precise mass-to-charge ratio (m/z) for the molecular ion. Based on its butanolide structure featuring a long alkyl chain with hydroxyl and exocyclic methylene (B1212753) functionalities, the elemental composition is established. This information is fundamental and corroborates data from other spectroscopic methods, such as NMR, to build a complete structural picture. For instance, a similar butanolide, machinolide A, isolated from Machilus japonica, had its molecular formula of C₁₅H₂₈O₄ determined from HRESIMS data which showed an ion at m/z 295.18923 [M+Na]⁺. mdpi.com
Vibrational Spectroscopy Applications (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides information about the functional groups present in a molecule, as different chemical bonds vibrate at characteristic frequencies.
For this compound, the FTIR spectrum is expected to display several key absorption bands characteristic of its γ-butanolide structure. The most diagnostic feature of a γ-lactone (a five-membered cyclic ester) is the carbonyl (C=O) stretching vibration. Due to the ring strain in the five-membered ring, this absorption occurs at a significantly higher frequency (typically 1795–1760 cm⁻¹) compared to that of acyclic esters (1750–1735 cm⁻¹) or larger ring lactones (δ-lactones, ~1735 cm⁻¹). scivisionpub.compg.edu.pl For example, the IR spectrum of a similar butanolide from Machilus japonica showed a characteristic C=O absorption for the γ-lactone at 1736 cm⁻¹. mdpi.com
Other expected characteristic peaks for this compound would include:
A broad absorption band in the region of 3500–3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.
Absorptions around 3080 cm⁻¹ due to the =C-H stretching of the exocyclic methylene group.
Strong C-H stretching vibrations from the long alkyl chain, typically appearing in the 2960–2850 cm⁻¹ region.
A C=C stretching vibration for the exocyclic double bond, expected around 1660-1640 cm⁻¹.
Strong C-O stretching vibrations associated with the lactone ring, which are typically found in the 1300–1050 cm⁻¹ region. scivisionpub.com
These characteristic vibrational frequencies provide confirmatory evidence for the key functional groups within the this compound structure.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It allows for the precise measurement of bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. The determination of absolute stereochemistry is often achieved by analyzing the anomalous dispersion effects of the diffracted X-rays.
In the primary literature concerning the discovery and structural elucidation of this compound, the structure was determined through comprehensive spectroscopic analyses, primarily NMR and mass spectrometry. scivisionpub.com There is no report of a successful single-crystal X-ray diffraction analysis for this compound. This suggests that either obtaining crystals of suitable quality for X-ray diffraction was challenging, or that the structure was confidently assigned using other spectroscopic methods without the need for crystallographic confirmation. Therefore, specific crystallographic data such as crystal system, space group, unit cell dimensions, and the Flack parameter (used to confirm absolute stereochemistry) are not available for this compound. The absolute stereochemistry at its chiral centers was likely inferred from biosynthetic considerations, comparison of spectral data (like optical rotation) with related known compounds, or through chiral derivatization methods.
Characterization of Related Butanolide and Secobutanolide Analogs from Cinnamomum kotoense
The phytochemical investigation of the leaves of Cinnamomum kotoense led to the isolation of this compound alongside several structurally related analogs. These compounds share common biosynthetic origins and feature the characteristic butanolide or secobutanolide core. The co-isolation of these analogs provides valuable insight into the chemical diversity of the plant species.
Among the new compounds identified with this compound were two other butanolide isomers, kotomolide A and kotomolide B , and a new secokotomolide A . nih.gov Butanolides are characterized by a γ-lactone ring with a substituted alkylidene side chain at the α-position and a hydroxyl-bearing carbon at the γ-position. Secobutanolides are rearranged butanolides where the lactone ring has been opened and re-formed to create a different ring system. The structures of these compounds were also determined by extensive spectroscopic analysis. nih.gov For instance, a secobutanolide from a related species had its molecular formula established by high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS), showing an [M+H]⁺ ion at m/z 341.2690. researchgate.net
The characterization of these related compounds helps to build a family of natural products from C. kotoense and allows for broader structure-activity relationship (SAR) studies.
Table 1. Butanolide and Secobutanolide Analogs from Cinnamomum kotoense
| Compound Name | Class | Key Structural Features |
|---|---|---|
| This compound | Butanolide | γ-lactone with exocyclic methylene and a long, hydroxylated alkyl side chain. |
| Kotomolide A | Butanolide | Isomeric with this compound, likely differing in the position of the double bond or stereochemistry. |
| Kotomolide B | Butanolide | Another isomer in the butanolide class isolated from the same source. |
Biosynthetic Pathways and Enzyme Mechanisms of Isokotomolide a
Proposed Precursor Derivations and Early Biosynthetic Intermediates
The carbon skeleton of Isokotomolide A, a C13 molecule featuring a γ-butyrolactone ring and an eight-carbon side chain, strongly suggests a polyketide origin. Polyketides are a diverse class of secondary metabolites assembled by polyketide synthases (PKSs) through the sequential condensation of simple carboxylate units. wikipedia.orgnih.gov
The biosynthesis is hypothesized to initiate with a starter unit, likely a short-chain acyl-CoA such as acetyl-CoA. This starter unit is then elongated through successive decarboxylative Claisen-type condensations with extender units, which are typically malonyl-CoA or its derivatives. nih.govwikipedia.org The assembly of the this compound backbone would require a specific sequence of these condensations catalyzed by a multi-domain PKS enzyme. The linear polyketide chain, once assembled on the PKS, serves as the primary intermediate for a series of tailoring reactions that ultimately yield the final structure.
In analogous γ-butyrolactone (GBL) biosynthetic pathways found in bacteria, the assembly often involves the condensation of a fatty acyl-CoA ester with a three-carbon unit like dihydroxyacetone phosphate (B84403) (DHAP). nih.govacs.org While plant pathways can differ, the fundamental building blocks are derived from primary metabolism, pointing to fatty acid and/or polyketide precursors as the foundational intermediates for this compound.
Hypothesized Key Enzymatic Transformations in this compound Formation
Following the assembly of the linear polyketide precursor by a PKS, a cascade of post-PKS modifications is required to form this compound. These tailoring reactions are catalyzed by specific enzymes, likely encoded within the same gene cluster as the PKS. rsc.org The key transformations are hypothesized to include cyclization, hydroxylation, and dehydration.
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) likely assembles the carbon backbone. This multi-modular enzyme would catalyze the selection of starter and extender units and control the initial reductive steps. wikipedia.orgwikipedia.org
Lactonization: The formation of the γ-butyrolactone ring is a critical step. This intramolecular cyclization could occur spontaneously or be catalyzed by a dedicated enzyme, such as a thioesterase (TE) domain at the terminus of the PKS, which cleaves the polyketide chain from the acyl carrier protein (ACP) and facilitates ring closure. wikipedia.org
Hydroxylation: The introduction of the hydroxyl group at the C4 position is a key stereochemical feature. This reaction is likely catalyzed by a regio- and stereospecific monooxygenase, such as a cytochrome P450 (P450) enzyme. P450s are commonly involved in the oxidative tailoring of natural products in plants. core.ac.uk
Formation of the Exocyclic Methylene (B1212753) Group: The methylidene (=CH₂) group at C5 is a distinctive structural motif. This feature could be installed by a dehydratase enzyme acting on a hydroxymethyl intermediate or via a related decarboxylation reaction.
Side Chain Desaturation: The (E)-double bond in the octylidene side chain is likely formed by the action of a dehydratase (DH) domain within one of the PKS modules during the backbone assembly. wikipedia.org
The proposed sequence of enzymatic reactions highlights the coordinated action of multiple enzyme classes to construct the complex architecture of this compound from simple metabolic precursors.
| Step | Transformation | Proposed Enzyme Class | Function |
|---|---|---|---|
| 1 | Carbon chain assembly | Polyketide Synthase (PKS) Type I | Catalyzes sequential condensation of acyl-CoA units to form a linear polyketide chain. nih.govwikipedia.org |
| 2 | Lactonization/Cyclization | Thioesterase (TE) / Cyclase | Cleaves the polyketide from the PKS and catalyzes the intramolecular cyclization to form the γ-butyrolactone ring. |
| 3 | Hydroxylation at C4 | Cytochrome P450 Monooxygenase (P450) | Introduces a hydroxyl group at the C4 position with specific stereochemistry. core.ac.uk |
| 4 | Formation of exocyclic double bond at C5 | Dehydratase / Decarboxylase | Catalyzes the formation of the C5-methylidene group. |
| 5 | Formation of side chain double bond | Dehydratase (DH) Domain (within PKS) | Creates the (E)-configured double bond in the octylidene side chain during chain elongation. wikipedia.org |
Molecular and Genetic Determinants of Biosynthetic Gene Clusters
In bacteria, fungi, and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a physically co-located unit on the chromosome known as a Biosynthetic Gene Cluster (BGC). mdpi.comjmicrobiol.or.kr This clustering facilitates the co-regulation and inheritance of the entire pathway.
To date, the specific BGC responsible for the production of this compound in Cinnamomum kotoense has not been identified or characterized. The identification of this BGC is a critical step toward understanding its regulation and enabling its transfer into other organisms for biotechnological production. jmicrobiol.or.kr
Genome mining is the primary strategy used to identify novel BGCs. jmicrobiol.or.krfrontiersin.org This process involves sequencing the genome of the producing organism and using bioinformatics tools to search for DNA sequences characteristic of biosynthetic enzymes. jmicrobiol.or.kr For this compound, a search would focus on identifying genes encoding a PKS, particularly a large, multi-domain Type I PKS, in close proximity to genes for tailoring enzymes like P450s, reductases, and dehydratases. wikipedia.orgnih.gov Once a candidate BGC is located, its function can be confirmed through genetic manipulation techniques, such as gene knockout in the native organism or heterologous expression of the entire cluster in a model host. rsc.orgjmicrobiol.or.kr
Strategies for Chemoenzymatic Synthesis and Synthetic Biology Approaches to this compound Production
The low natural abundance of many plant-derived natural products, including likely this compound, presents a significant challenge for their large-scale production. Chemoenzymatic synthesis and synthetic biology offer promising alternative strategies to overcome this limitation. nih.govfrontiersin.org
Synthetic Biology Approaches: The primary synthetic biology strategy is heterologous expression, which involves transferring the this compound BGC from C. kotoense into a more tractable host organism that can be grown in large-scale fermenters. core.ac.uknih.gov
Host Selection: Suitable hosts could include bacteria like Escherichia coli or Streptomyces, or eukaryotic systems like yeast (Saccharomyces cerevisiae). nih.gov Plant-based platforms, such as tobacco (Nicotiana spp.) or moss (Physcomitrella patens), are also powerful options, as they can provide the proper cellular environment for the folding and function of complex plant enzymes like P450s. core.ac.ukfrontiersin.org
Challenges: A major prerequisite for this approach is the identification and cloning of the complete BGC. jmicrobiol.or.kr Further challenges include ensuring the host organism produces the necessary starter and extender unit precursors and that the transferred enzymes function correctly to produce the desired compound without generating unwanted side products. core.ac.uk
Chemoenzymatic Synthesis: This approach combines the efficiency of traditional chemical synthesis with the high selectivity of biocatalysis. nih.gov Instead of a fully biological pathway, a chemoenzymatic route to this compound would involve the chemical synthesis of a key precursor, followed by one or more steps catalyzed by isolated enzymes or whole-cell biocatalysts. rsc.org
Potential Applications: Enzymes could be used to perform steps that are chemically challenging, such as the introduction of stereocenters. For instance, a ketoreductase could be used for the stereospecific reduction of a ketone to form the C4-hydroxyl group, or a lipase (B570770) could be employed for enantioselective acylation to resolve a racemic intermediate. nih.govnih.gov This strategy can shorten the synthetic route, improve yields, and reduce the environmental impact compared to purely chemical methods. rsc.org The development of such a process would depend on the discovery and engineering of robust enzymes that can catalyze the desired transformations with high efficiency and selectivity.
Synthetic Chemistry Approaches to Isokotomolide a and Its Structural Analogs
Fundamental Challenges and Advanced Strategies in Isokotomolide A Total Synthesis
The total synthesis of a natural product serves as a definitive confirmation of its structure and provides a platform for producing analogs to probe biological mechanisms. organic-chemistry.orgnih.gov However, the journey from simple precursors to a complex target like this compound is fraught with challenges, primarily revolving around the construction of its core structure and the precise installation of its stereocenters.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.com For this compound, the analysis would focus on strategically disconnecting the molecule into manageable fragments.
The key structural features of this compound include a γ-lactone (a five-membered butanolide ring), multiple stereogenic centers, and an unsaturated side chain. A logical retrosynthetic plan would prioritize disconnections that simplify these features systematically.
Key Retrosynthetic Disconnections:
Ester/Lactone Disconnection: The most apparent disconnection is that of the lactone ring's ester bond. This "opens" the ring to reveal a linear hydroxy acid precursor. This is a common and reliable strategy as numerous methods exist for lactonization.
Carbon-Carbon Bond Disconnections:
Side Chain Disconnection: The bond connecting the alkyl side chain to the butanolide ring is a prime target for disconnection. This could be achieved via reactions like alkylation of a lactone enolate or a conjugate addition reaction, breaking the molecule into the butanolide core and a side-chain fragment.
Aldol-type Disconnection: The C-C bond within the butanolide backbone could be disconnected via a retro-aldol reaction, revealing simpler aldehyde and ester components.
This modular approach, breaking the target into a butanolide core and a side chain fragment, is a common strategy for optimizing the synthesis of derivatives. The following table outlines a plausible retrosynthetic pathway.
| Target Molecule/Intermediate | Retrosynthetic Transform | Precursor(s) | Forward Reaction Principle |
| This compound | Lactone Ring Opening | Hydroxy Acid | Yamaguchi or Mitsunobu Lactonization |
| Hydroxy Acid | Side Chain Disconnection | Butanolide Synthon & Side Chain Fragment | Alkylation, Grignard Addition, or Cross-Coupling |
| Butanolide Synthon | Retro-Aldol | Simpler Carbonyl Compounds | Aldol (B89426) Condensation |
This table presents a conceptual retrosynthetic analysis for this compound based on standard organic synthesis principles.
One of the greatest challenges in synthesizing this compound is controlling its absolute and relative stereochemistry. Asymmetric induction—the preferential formation of one enantiomer or diastereoisomer over another—is crucial. wikipedia.org This can be achieved through several established strategies. wikipedia.orgslideshare.net
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to build the target molecule, transferring the existing chirality into the final product. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, are widely used to achieve highly diastereoselective aldol reactions, which could be instrumental in constructing the backbone of this compound. researchgate.netmdpi.com
Asymmetric Catalysis: This is often the most efficient approach, where a small amount of a chiral catalyst creates a large amount of a chiral product. wikipedia.org For a molecule like this compound, several types of asymmetric catalysis could be envisioned:
Asymmetric Hydrogenation: To set the stereocenters on the side chain or during the formation of the butanolide ring.
Sharpless Asymmetric Epoxidation: This reaction can create chiral epoxides from allylic alcohols, which are versatile intermediates for building stereocenters. slideshare.net
Asymmetric Aldol Reactions: Using chiral catalysts to control the formation of C-C bonds and the resulting stereochemistry. researchgate.net
The synthesis of related butanolides has successfully employed methods like the catalytic Morita-Baylis-Hillman (MBH) reaction to generate optically active building blocks, demonstrating a viable pathway for controlling stereochemistry in this class of molecules. researchgate.net
Progress in the Total Synthesis of this compound (or lack thereof, and implications)
Despite the strategic planning and available methodologies, a review of the scientific literature reveals that no total synthesis of this compound has been reported to date . This absence is significant and points to the formidable synthetic challenges posed by the molecule's specific combination of structural features. The difficulty likely lies in the simultaneous control of multiple contiguous stereocenters and the installation of the functionalized side chain onto the sensitive butanolide core.
The implications of this lack of a total synthesis are substantial:
Limited Supply: Research relies solely on the extraction of this compound from its natural source, C. kotoense, which limits the available quantity for extensive preclinical investigation.
Inability to Conduct SAR Studies: A key reason to pursue total synthesis is to create a scalable route to produce structural analogs. organic-chemistry.orgnih.gov Without a synthetic route, it is difficult to perform detailed structure-activity relationship (SAR) studies to determine which parts of the molecule are essential for its bioactivity and to optimize its properties.
Unconfirmed Stereochemistry: While spectroscopic methods provide a proposed structure, total synthesis provides the ultimate proof of a molecule's structural and stereochemical assignment. mdpi.comrsc.org Without it, a degree of uncertainty may remain.
Rational Design and Synthetic Methodologies for this compound Analogs
In the absence of a total synthesis, researchers can turn to other strategies to access structurally related compounds to explore the therapeutic potential of the butanolide scaffold.
Semi-synthesis, also known as partial synthesis, uses a natural product as an advanced starting material that is then chemically modified to produce the desired analog. uni-koeln.descripps.edu This approach is particularly useful when a related, more abundant natural product shares a common structural core with the target.
The leaves of Cinnamomum kotoense produce not only this compound but also related butanolides such as Kotomolide A, Kotomolide B, and Secokotomolide A. researchgate.net These compounds could potentially serve as precursors for semi-synthesis. For example, one could envision using Kotomolide A and modifying its side chain or stereocenters through selective chemical reactions (e.g., oxidation, reduction, epimerization) to generate novel this compound analogs. This strategy has been successfully applied to many other classes of natural products to generate libraries of derivatives for biological screening. rsc.orgmdpi.com
| Potential Precursor | Relationship to this compound | Potential Semi-Synthetic Modification |
| Kotomolide A | Structural Isomer | Stereochemical inversion, side-chain modification |
| Secokotomolide A | Seco- (ring-opened) analog | Cyclization, functional group manipulation |
This table outlines hypothetical semi-synthetic strategies based on co-isolated natural products.
De novo synthesis involves creating novel molecules "from scratch" using simple, often achiral, starting materials. nih.gov This approach differs from total synthesis in that the goal is not to replicate the exact natural product but to create simplified or varied structures that retain the key pharmacophore—the essential features responsible for biological activity.
The rational design of these variants is guided by understanding the structure of this compound. nih.govnih.gov Chemists might synthesize analogs with:
Different side chains to probe the importance of its length and functionality.
Altered stereochemistry to see how it impacts biological targets.
A modified butanolide core to assess its role in activity.
A notable example in this context is the reported short synthesis of Secokotomolide A, a naturally occurring analog of this compound. researchgate.net This synthesis was not of this compound itself but of a closely related structural variant, demonstrating that the de novo construction of this family's scaffold is achievable and provides a pathway to novel compounds for biological evaluation.
Application of Modular Synthesis in Analog Development
While specific literature detailing the modular synthesis of this compound is not extensively available, the principles of this synthetic strategy are highly applicable to the development of its structural analogs. Modular synthesis involves the assembly of a target molecule from distinct, interchangeable building blocks or "modules." This approach is particularly advantageous for creating a library of related compounds for structure-activity relationship (SAR) studies.
Methodological approaches suggested for the synthesis of this compound derivatives align with a modular framework. A retrosynthetic analysis of this compound logically dissects the molecule into key modular fragments, primarily the γ-butanolide core and the alkylidene side chain. This conceptual breakdown allows for a convergent synthesis strategy where each module can be synthesized or modified independently before being coupled together in the final stages.
This modularity is instrumental in SAR studies, where researchers systematically alter parts of the molecule to understand their contribution to its biological activity. For instance, analogs can be generated by:
Modification of the side chain: The length, branching, and saturation of the octylidene side chain can be varied.
Alteration of the butanolide core: Functional groups on the lactone ring, such as the hydroxyl group, can be modified (e.g., ester vs. amide) or its stereochemistry altered.
Introduction of different substituents: New functional groups can be introduced at various positions to probe interactions with biological targets.
An example of a modular approach in the synthesis of other butanolides, such as Streptomyces coelicolor Butanolide 5 (SCB-5), involves the assembly of the molecular backbone from a kit of building blocks, followed by functional group variations to complete the synthesis. lookchem.comuni-mainz.de This highlights how a library of this compound analogs could be efficiently generated by preparing a set of diverse side-chain modules and a set of butanolide core modules for subsequent combination.
| Modular Component | Potential Modifications for Analog Development | Purpose in SAR Studies |
| Butanolide Core | Modification of the C4-hydroxyl group (e.g., acylation, etherification), inversion of stereocenters, replacement of the lactone with an amide. | To determine the importance of the hydroxyl group and the stereochemistry for target binding and activity. |
| Alkylidene Side Chain | Varying chain length, introducing unsaturation or branching, adding terminal functional groups. | To probe the hydrophobic pocket of the target protein and optimize van der Waals interactions. |
| Exocyclic Methylene (B1212753) Group | Reduction to a methyl group, replacement with other functional groups. | To assess the role of the Michael acceptor functionality in the compound's mechanism of action. |
Chemical Stability Considerations for this compound in Synthetic Processes
The chemical stability of this compound is a critical factor to consider during its synthesis, purification, and storage. The molecule's structure, featuring a γ-butanolide lactone, an allylic hydroxyl group, and multiple double bonds, presents several potential pathways for degradation.
pH Stability: The central γ-butanolide ring is susceptible to hydrolysis, a reaction that is highly dependent on pH. While this compound is reported to be stable in neutral buffers, it is prone to hydrolysis under either strong acidic or strong basic conditions. This behavior is characteristic of the parent γ-butyrolactone (GBL) structure, which is known to be stable at a neutral pH of 7 but is rapidly hydrolyzed by bases and more slowly by acids. nih.gov The hydrolysis reaction opens the lactone ring to form the corresponding γ-hydroxy carboxylic acid, which would eliminate the biological activity associated with the intact lactone structure. Therefore, synthetic and purification steps must be conducted under carefully controlled pH, ideally close to neutral, to prevent degradation.
Thermal Decomposition: this compound has limited thermal stability. Degradation studies indicate that the compound begins to decompose at temperatures above 150°C. Thermal decomposition is the process where a compound breaks down into simpler substances upon heating. oxfordlabfinechem.comspectrumchemical.com For this compound, this could involve decarboxylation, dehydration, or other complex fragmentation pathways. Consequently, synthetic reactions requiring high temperatures should be avoided, and purification methods like distillation must be approached with caution or replaced with techniques such as chromatography at ambient temperature.
Other Stability Considerations: Like the parent GBL, this compound and its intermediates can be expected to be reactive with strong oxidizing agents, acids, and alkalis. The γ-butyrolactone moiety is also known to be hygroscopic, meaning it can absorb moisture from the air. This absorbed water can facilitate hydrolysis of the lactone ring over time. Therefore, all synthetic manipulations and storage should be performed under anhydrous conditions where possible, and the final compound should be stored in a tightly sealed container, protected from moisture and light.
| Parameter | Condition | Stability Profile of this compound | Primary Degradation Pathway |
| pH | Strongly Acidic or Basic | Unstable | Hydrolysis of the lactone ring |
| Neutral (approx. pH 7) | Stable | - | |
| Temperature | > 150°C | Unstable | Thermal decomposition |
| Ambient Temperature | Stable | - | |
| Reagents | Strong Oxidizing Agents, Strong Acids, Strong Bases | Likely Unstable | Oxidation, Hydrolysis |
| Atmosphere | Presence of Moisture | Potentially Unstable (Hygroscopic) | Hydrolysis of the lactone ring |
Investigation of Isokotomolide a Biological Activities and Molecular Mechanisms
In Vitro Cellular and Biochemical Studies
Assessment of Isokotomolide A on Cell Proliferation and Viability in Research Cell Lines (e.g., A549, B16F10, A375, MeWo, HeLa)
This compound, a butanolide compound isolated from the leaves of Cinnamomum kotoense, has demonstrated significant anti-proliferative activity in various cancer cell lines. nih.gov In human non-small cell lung cancer A549 cells, this compound was found to inhibit cell proliferation. nih.gov Its effects have also been evaluated against several melanoma cell lines, including B16F10, A375, and MeWo, where it exhibited a strong anti-melanoma effect in a concentration-dependent manner. nih.gov
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| A549 | Non-small cell lung cancer | Inhibition of proliferation nih.gov |
| B16F10 | Melanoma | Inhibition of proliferation in a concentration-dependent manner nih.gov |
| A375 | Melanoma | Inhibition of proliferation in a concentration-dependent manner nih.gov |
| MeWo | Melanoma | Inhibition of proliferation in a concentration-dependent manner nih.gov |
This table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines as reported in the cited literature.
Elucidation of Cell Cycle Modulation and Arrest Mechanisms (e.g., G0/G1 phase arrest, p21/WAF1, cyclins, CDKs)
Research into the molecular mechanisms underlying the anti-proliferative effects of this compound has revealed its ability to modulate the cell cycle. In A549 cells, treatment with this compound leads to a blockade of cell cycle progression in the G0/G1 phase. nih.gov
This cell cycle arrest is associated with significant changes in the expression levels of key regulatory proteins. Specifically, an increase in p21/WAF1 levels has been observed. nih.gov p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation. nih.gov The upregulation of p21 leads to the inhibition of cyclin-CDK complexes, which are essential for the transition between different phases of the cell cycle. nih.gov
Consistent with this, treatment with this compound resulted in reduced amounts of cyclin D1, cyclin E, Cdk2, Cdk4, and Cdk6. nih.gov These cyclins and CDKs are critical for progression through the G1 phase of the cell cycle. The inhibition of their activity by this compound provides a molecular basis for the observed G0/G1 phase arrest. nih.gov This effect is mediated in a p53-dependent manner, with this compound treatment leading to increased phosphorylation of p53 at Serine15. nih.gov
Induction and Characterization of Programmed Cell Death Pathways
In addition to inducing cell cycle arrest, this compound has been shown to trigger programmed cell death in cancer cells through multiple pathways, including apoptosis and autophagy. nih.gov
Apoptosis Pathway Activation (e.g., mitochondrial pathway, Bax/Bcl-2 ratio modulation, cytochrome c release, caspase-9 and caspase-3 activation)
This compound has been found to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. nih.gov A key event in this pathway is the change in the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. ijbs.com Treatment with this compound leads to an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax. nih.gov
This shift in the Bax/Bcl-2 balance results in the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govrndsystems.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. rndsystems.com Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates. ijbs.com Studies have confirmed the involvement of caspase-9 activation in this compound-induced apoptosis in A549 cells. nih.gov
Autophagy Induction and Associated Molecular Events (e.g., autophagy-related proteins, acidic autophagic vacuole formation)
Beyond apoptosis, this compound has been identified as an inducer of autophagy in melanoma cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes. mdpi.com The induction of autophagy by this compound was confirmed through acridine (B1665455) orange staining, which revealed the formation of acidic vesicular organelles (AVOs), a characteristic feature of autophagy. nih.gov
Further investigation into the molecular mechanisms confirmed the involvement of autophagy-related proteins (Atgs). nih.gov Western blot analysis showed changes in the expression of these proteins, indicating the activation of the autophagic machinery. nih.gov Research suggests that this compound can promote melanoma cell death through a process involving early-stage autophagy followed by late-stage apoptosis. nih.gov
Identification of Molecular Targets and Perturbation of Signaling Cascades
The biological activities of this compound are a consequence of its interaction with specific molecular targets and the subsequent perturbation of key signaling cascades. A central player in the cellular response to this compound is the tumor suppressor protein p53. nih.gov Treatment with this compound leads to an increase in the phosphorylation of p53 at Serine15 and a decrease in the interaction between p53 and its negative regulator, MDM2. nih.gov This stabilization and activation of p53 are critical for the induction of p21/WAF1 and the subsequent G0/G1 cell cycle arrest. nih.gov
Furthermore, the induction of apoptosis by this compound is linked to the mitogen-activated protein kinase (MAPK) pathway, which is involved in caspase cascade activations. nih.gov The modulation of these signaling pathways underscores the multifaceted mechanism by which this compound exerts its anti-cancer effects.
Table 2: Summary of Molecular Mechanisms of this compound
| Biological Process | Key Molecular Events | Affected Proteins/Pathways |
|---|---|---|
| Cell Cycle Arrest | G0/G1 phase arrest | p53, p21/WAF1, Cyclin D1, Cyclin E, Cdk2, Cdk4, Cdk6 nih.gov |
| Apoptosis | Mitochondrial pathway activation, Cytochrome c release, Caspase activation | Bax, Bcl-2, Caspase-9, Caspase-3, MAPK pathway nih.govnih.gov |
| Autophagy | Formation of acidic autophagic vacuoles | Autophagy-related proteins (Atgs) nih.gov |
This table provides a summary of the key molecular events and signaling pathways affected by this compound in the induction of cell cycle arrest, apoptosis, and autophagy.
p53/p21 Pathway Activation
This compound has been shown to exert anti-proliferative effects through the activation of the p53/p21 pathway, a critical signaling cascade in cell cycle regulation and apoptosis. nih.gov This activation involves several key molecular events.
p53 phosphorylation at Ser15: Treatment with this compound leads to an increase in the phosphorylation of the p53 tumor suppressor protein at the Serine 15 residue. nih.gov Phosphorylation at this site is a crucial activation step, often occurring in response to cellular stress, which can enhance p53's stability and its ability to act as a transcription factor. embopress.orgnih.gov
Disruption of p53-MDM2 interaction: A primary mechanism for p53 activation by this compound is the disruption of the interaction between p53 and its negative regulator, Mouse double minute 2 homolog (MDM2). nih.govnih.gov In normal, unstressed cells, MDM2 binds to p53, targeting it for degradation and thereby keeping its levels low. nih.govmdpi.com Studies indicate that this compound directly inhibits this binding, preventing MDM2-mediated degradation of p53. nih.gov
p53 stabilization: By preventing the p53-MDM2 interaction, this compound leads to the stabilization and accumulation of the p53 protein within the cell. nih.gov This increased level of active p53 allows it to bind to the promoters of its target genes, including the gene for p21. nih.govaginganddisease.org The subsequent increase in p21/WAF1 levels contributes to the blockade of cell cycle progression. nih.gov
| Molecular Event | Observed Effect of this compound | Reference |
|---|---|---|
| p53 Phosphorylation (Ser15) | Increased | nih.gov |
| p53-MDM2 Interaction | Decreased / Disrupted | nih.govnih.gov |
| p53 Protein Level | Stabilized / Increased | nih.gov |
| p21/WAF1 Level | Increased | nih.gov |
Correlations with Mitogen-Activated Protein Kinase (MAPK) Pathway Dynamics
Research has established correlations between the biological effects of this compound and the dynamics of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK signaling cascades are crucial regulators of various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov
JNK pathway: The c-Jun N-terminal kinase (JNK) pathway is a key component of the MAPK signaling network, predominantly activated by stress stimuli. nih.gov Studies have demonstrated a link between the anti-melanoma effects of this compound and the activation of MAPK pathways, which includes the JNK signaling cascade that can regulate apoptosis. nih.govnih.gov Once activated by upstream kinases, JNKs can translocate to the nucleus and phosphorylate transcription factors like c-Jun, which in turn regulates the expression of genes involved in apoptosis, such as those in the Bcl-2 family. nih.govstem-art.com
Exploration of Other Putative Cellular Targets and Signaling Networks
Beyond the p53 and MAPK pathways, investigations have pointed to other cellular processes and networks targeted by this compound.
Mitochondrial Apoptotic Pathway: this compound treatment has been observed to trigger the mitochondrial (intrinsic) apoptotic pathway. nih.gov This is evidenced by changes in the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9. nih.gov The activation of caspase-9 is a critical step in this pathway, and its inhibition was found to block the apoptosis induced by this compound. nih.gov
Autophagy: In studies on melanoma cells, this compound was found to induce autophagy, a cellular process of self-degradation of components through lysosomes. nih.gov The induction of autophagy, including the involvement of autophagy-related proteins (Atgs), was confirmed through acridine orange staining and Western blot analysis. nih.gov Research suggests that this compound encourages melanoma cell death through a process of early autophagy followed by late apoptosis. nih.gov
Analysis of Anti-migratory Effects in Cellular Models
The effect of this compound on cell migration, a key process in cancer metastasis, has been evaluated using in vitro models. nih.gov
Wound Healing Assays: The wound healing assay is a standard method to study directional cell migration in vitro. 4dcell.comspringernature.com A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. springernature.com In these assays, this compound demonstrated excellent anti-migratory effects on melanoma cells, significantly inhibiting their ability to move into the created gap. nih.gov
| Cellular Process | Assay Method | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cell Migration | Wound Healing Assay | Excellent anti-migratory effect; Inhibition of wound closure | nih.gov |
Evaluation of Antioxidant Activity
The potential antioxidant properties of this compound have been a subject of investigation. Antioxidant activity is often assessed by a compound's ability to scavenge unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.gov
Free Radical Scavenging Capacity: Despite being identified as a potent bioactive agent against cancer cells, studies have concluded that this compound does not possess strong antioxidative properties. nih.gov This suggests that its mechanism of action in inducing cell death is not primarily mediated through the scavenging of free radicals. Information regarding its specific metal chelating properties is not extensively detailed in the reviewed literature.
Comparative In Vitro Biological Activity with Structurally Related Compounds
To better understand its structure-activity relationship, the biological effects of this compound have been compared with structurally similar compounds, such as Secokotomolide A.
Secokotomolide A: Both this compound and Secokotomolide A, isolated from Cinnamomum kotoense, have been identified as potential bioactive agents against human melanoma. nih.gov Comparative studies show that both compounds exhibit a strong anti-melanoma effect in a concentration-dependent manner across various melanoma cell lines (B16F10, A2058, MeWo, and A375). nih.gov Furthermore, wound healing assays revealed that both compounds possess excellent anti-migratory effects. nih.gov This indicates that the core structural elements shared by these compounds are likely crucial for these specific biological activities.
| Biological Activity | This compound | Secokotomolide A | Reference |
|---|---|---|---|
| Anti-melanoma Effect | Strong, concentration-dependent | Strong, concentration-dependent | nih.gov |
| Anti-migratory Effect | Excellent | Excellent | nih.gov |
| Antioxidant Properties | Not strong | Not strong | nih.gov |
In Vivo Preclinical Studies in Non-Human Animal Models
Following promising in vitro results, the activity of this compound has been evaluated in non-human animal models to assess its effects within a complex biological system. nih.gov These preclinical in vivo studies are essential for understanding how a compound behaves in a living organism before it can be considered for further development. youtube.commdpi.com
In a xenograft model, where human cancer cells are implanted into an animal (typically an immunocompromised mouse), this compound was evaluated for its ability to inhibit tumor growth. nih.govbiotestfacility.com The results from these in vivo experiments verified the inhibition of tumor cell growth, which was confirmed through histopathological staining. nih.gov The study further established that this compound can promote melanoma cell death in vivo through mechanisms of early autophagy and late apoptosis, consistent with the findings from cellular models. nih.gov
Assessment of Efficacy in Relevant Xenograft Models (e.g., melanoma xenograft models)
The in vivo antitumor efficacy of this compound has been evaluated in a xenograft model utilizing murine B16F10 melanoma cells. nih.gov This particular cell line is a well-established and aggressive model for melanoma research. nih.gov In these studies, melanoma cells are implanted into mice to form tumors, which are then treated with the compound to assess its therapeutic effects. nih.gov The choice of a xenograft model is crucial as it allows for the study of tumor growth and response to treatment in a living organism, providing a more complex biological environment than in vitro cell cultures. nih.gov The B16F10 xenograft model, specifically, is valuable for investigating the potential of novel compounds to inhibit the growth of highly metastatic melanoma. nih.gov Research has demonstrated that this compound effectively suppresses the growth of these tumors in the xenografted mice. nih.gov
Quantitative Evaluation of Tumor Growth Inhibition in Animal Models
Treatment with this compound has been shown to effectively suppress tumor growth in xenograft mouse models. nih.gov Observational data from these studies indicate that dissected tumors from mice treated with this compound were visibly smaller compared to those from the vehicle-treated control group. nih.gov While the primary research explicitly states that the data demonstrated effective suppression of tumor growth in terms of both tumor weight and volume, specific quantitative values for these parameters are not provided in the available literature. nih.gov However, the survival of the mice was monitored, and it was noted that all mice in the untreated melanoma group died after four weeks, whereas the mice receiving this compound treatment were still alive and exhibited good physical activity and normal feeding behaviors. nih.gov
| Parameter | Vehicle Control Group | This compound-Treated Group |
|---|---|---|
| Tumor Size (Qualitative) | Larger | Visibly Smaller nih.gov |
| Tumor Weight (Qualitative) | - | Suppressed nih.gov |
| Tumor Volume (Qualitative) | - | Suppressed nih.gov |
| Survival at 4 Weeks | 0% nih.gov | 100% (with good activity) nih.gov |
Histopathological and Molecular Analysis of Treated Tissues in Animal Models
Histopathological analysis of tumor tissues from the xenograft models provides further evidence of this compound's antitumor activity. nih.gov Hematoxylin and eosin (B541160) (H&E) staining of the tumor sections revealed a significant difference between the treated and control groups. nih.gov The tumor tissues from the control group showed abundant mitosis, indicative of rapid cell proliferation, a hallmark of aggressive tumor growth. nih.gov In contrast, the number of mitosis-positive cells was significantly reduced in the tumor sections from the mice treated with this compound. nih.gov
Molecular analysis through immunohistochemical staining of the xenografted tumor tissues has shed light on the mechanisms underlying the observed tumor growth inhibition. These analyses confirmed that this compound induces both autophagy and apoptosis within the tumor cells in vivo. nih.gov Specifically, there were noteworthy changes in the expression of proteins associated with these two cell death pathways in the tumor tissues of the treated mice. nih.gov The expression of the apoptotic protein cleaved caspase-3 was increased, as was the expression of the autophagic protein LC3B, confirming that this compound encourages melanoma cell death through both early autophagy and late apoptosis processes. nih.govnih.gov
| Analysis Type | Finding in Control Group | Finding in this compound-Treated Group |
|---|---|---|
| H&E Staining | Abundant mitosis nih.gov | Significantly reduced number of mitosis-positive cells nih.gov |
| Immunohistochemistry (Apoptosis) | - | Increased expression of cleaved caspase-3 nih.gov |
| Immunohistochemistry (Autophagy) | - | Increased expression of LC3B nih.gov |
Comparative In Vivo Efficacy with Control Compounds and Related Analogs
In the primary in vivo study, the main control group consisted of mice bearing B16F10 melanoma xenografts that were treated with a vehicle solution. nih.gov As detailed previously, this compound demonstrated significant efficacy in suppressing tumor growth and extending survival compared to this untreated control group. nih.gov
Secokotomolide A, a related butanolide isolated from the same source, Cinnamomum kotoense, has been investigated alongside this compound in in vitro studies. nih.gov These in vitro experiments showed that both compounds possess strong anti-melanoma effects, inducing autophagy and apoptosis in various melanoma cell lines. nih.gov However, for the in vivo xenograft assay, this compound was selected as the unique target compound for evaluation. nih.gov Consequently, there is currently no available data from published studies directly comparing the in vivo efficacy of this compound with that of Secokotomolide A or other specific control compounds in animal models. nih.gov The decision to proceed with only this compound for the animal studies was based on the preceding experimental results and considerations of the 3Rs (Replacement, Reduction, and Refinement) for animal welfare. nih.gov
Structure Activity Relationships Sar and Computational Modeling of Isokotomolide a
Identification of Key Pharmacophoric Features Governing Isokotomolide A Activity
A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a compound to interact with a specific biological target and exert its activity. unina.itnih.gov For this compound, the key pharmacophoric features are centered around its distinct butanolide lactone structure. Computational and comparative analyses suggest that the pharmacophore consists of the butanolide lactone ring, the exocyclic methylene (B1212753) group attached to the lactone, the hydroxyl group at the C-4 position, and the long alkyl side chain. researchgate.net
Detailed research has highlighted the importance of these elements:
The Butanolide Lactone: The lactone moiety, particularly its carbonyl group, is considered a primary driver for biological interactions. researchgate.net It can participate in crucial hydrogen bonding with target proteins. researchgate.net
The α,β-Unsaturated Carbonyl System: The exocyclic double bond adjacent to the lactone carbonyl forms a reactive Michael acceptor system, which is often crucial for the covalent binding of similar natural products to their biological targets.
The C-4 Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, contributing to the specific binding orientation and affinity within a receptor's active site.
Phosphorylation of p53: this compound has been found to induce the phosphorylation of the p53 tumor suppressor protein at the Serine-15 residue. nih.gov This action disrupts the p53-MDM2 interaction, stabilizing p53 and enhancing its tumor-suppressing function. nih.gov This specific interaction is a key aspect of its anticancer activity.
Analysis of the Impact of Systematic Structural Modifications on Biological Potency and Selectivity
Systematically altering the structure of this compound and assessing the resulting changes in biological activity is a cornerstone of SAR studies. oncodesign-services.com This process helps to delineate the precise role of each structural component.
The butanolide lactone ring is a recurring motif in many biologically active natural products and is considered indispensable for the activity of this compound. nih.gov Computational studies on related butanolide lactones interacting with the Barrier-to-autointegration factor 1 (BAF1), a potential cancer target, indicate that binding is primarily driven by the lactone moiety. researchgate.net Specifically, the carbonyl group of the lactone was found to form a hydrogen bond with key amino acid residues (like Lys-6 or Ser-4) in the protein's binding site, anchoring the molecule and stabilizing the complex. researchgate.net Modifications that open or remove this lactone ring would likely lead to a significant loss of biological activity.
Modifications to the side chain can significantly alter a compound's potency and even its mechanism of action. A clear example is the comparison between this compound (IKA) and its co-isolated structural analog, Secokotomolide A (Sec A).
While both compounds share the core butanolide lactone structure and exhibit anticancer effects against melanoma cells, their different side-chain configurations lead to distinct biological outcomes. IKA is characterized by an octylidene side chain, whereas Sec A possesses a secobutanolide structure. This difference results in a mechanistic divergence: IKA primarily activates the p53/p21 pathway, while Sec A induces higher levels of reactive oxygen species (ROS) and caspase-3/7 activation.
| Feature | This compound (IKA) | Secokotomolide A (Sec A) | Reference |
|---|---|---|---|
| Core Structure | Butanolide Lactone | Secobutanolide | |
| Anticancer Activity (Melanoma) | Induces apoptosis and autophagy (IC₅₀: 10–25 µM) | Induces apoptosis and autophagy (IC₅₀: 10–25 µM) | |
| Primary Mechanism | Predominantly activates p53/p21 pathway | Triggers higher ROS production and caspase-3/7 activation | |
| Selectivity | Minimal cytotoxicity in normal skin cells | Minimal cytotoxicity in normal skin cells |
This comparison underscores how subtle changes in the side chain can fine-tune the biological profile of the butanolide scaffold.
Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on a drug's action as it affects how the molecule fits into its biological target. nih.govnumberanalytics.com Natural products are typically biosynthesized as a single, pure enantiomer. nih.gov For this compound, single-crystal X-ray diffraction has confirmed the absolute stereochemistry as the (4S) configuration.
While specific studies comparing the activity of different this compound stereoisomers are not widely available, the principles of medicinal chemistry dictate that this specific 3D arrangement is crucial for its biological interactions. biomedgrid.comresearchgate.net Different stereoisomers of a chiral molecule often exhibit significant differences in potency, target binding, and metabolism. nih.govbiomedgrid.com It is highly probable that the (4R) enantiomer or other diastereomers of this compound would show significantly reduced or different biological activity, as the precise spatial orientation of the hydroxyl group and the alkyl side chain is critical for optimal interaction with its molecular targets.
Development and Application of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. numberanalytics.com These models are built by analyzing a dataset of molecules with known activities and can then be used to predict the activity of new, untested compounds, thereby accelerating drug discovery. oncodesign-services.comnumberanalytics.com
For a series of compounds like this compound and its analogs, a QSAR study would involve:
Data Collection: Assembling a dataset of this compound analogs with their measured biological activities (e.g., IC₅₀ values against a cancer cell line). numberanalytics.com
Descriptor Calculation: Calculating various numerical descriptors for each molecule that represent its physicochemical properties, such as lipophilicity (logP), polar surface area, and molecular weight. numberanalytics.com
Model Development: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity. numberanalytics.com
Validation: Rigorously testing the model's predictive power to ensure its reliability. numberanalytics.com
While specific, published QSAR models for this compound are not detailed in the available literature, this approach is a standard tool in medicinal chemistry. toxstrategies.comeuropa.eu Such models could be used to perform virtual screening of compound libraries to identify new potential hits or to guide the optimization of lead compounds by predicting how structural modifications would affect potency. numberanalytics.com
Computational Studies of Ligand-Receptor Interactions (e.g., molecular docking, molecular dynamics simulations)
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand such as this compound interacts with its protein target at an atomic level. mdpi.comnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies could be used to predict its binding affinity and pose within the active sites of potential targets like MDM2 or BAF1. researchgate.net For instance, a computational study on the interaction between related butanolides and the BAF1 protein successfully identified the likely binding location and key interactions, such as a hydrogen bond between the lactone's carbonyl group and the protein. researchgate.net This provides a plausible model for how this compound might also bind. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the movement and stability of the ligand-receptor complex over time, simulating physiological conditions. mdpi.comnih.gov After docking this compound into a target protein, an MD simulation can be run to assess the stability of the predicted binding pose. nih.govmdpi.com It can confirm whether key interactions, like the hydrogen bonds identified in docking, are maintained over time, thus providing a more accurate and dynamic picture of the binding event. espublisher.com These computational techniques are invaluable for rationalizing SAR data and for generating hypotheses that can be tested experimentally. nih.govfrontiersin.org
Advanced Analytical Methodologies for Isokotomolide a Research
Optimized Extraction and Sample Preparation Protocols for Analytical Quantification
The initial and most critical step in the analysis of Isokotomolide A from its natural source, the leaves of Cinnamomum kotoense, is the extraction and sample preparation. The primary goal is to efficiently isolate the target compound from the complex plant matrix while minimizing degradation and interference from other constituents.
A widely adopted protocol involves the maceration of dried and ground plant material with methanol (B129727) at room temperature. Methanol is selected for its ability to dissolve a broad range of polar and semi-polar compounds, including this compound. To maximize the extraction yield, this process is typically repeated multiple times. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
To further purify this compound, a liquid-liquid partitioning step is employed. The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform (B151607). This separates the compounds based on their polarity, with this compound and other butenolides being concentrated in the chloroform-soluble fraction.
Following partitioning, column chromatography is a key purification step. Silica (B1680970) gel is commonly used as the stationary phase, with a gradient elution system of n-hexane and ethyl acetate. This allows for the separation of compounds based on their affinity for the stationary phase, effectively removing pigments and other impurities. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing this compound. For final purification to a high degree of purity (>95%), preparative TLC or further chromatographic techniques may be utilized.
Table 1: Optimized Extraction and Purification Steps for this compound
| Step | Description | Purpose |
| Extraction | Soaking of ground C. kotoense leaves in methanol at room temperature, repeated multiple times. | To dissolve this compound and other compounds from the plant material. |
| Concentration | Removal of methanol from the combined extracts under reduced pressure. | To obtain a concentrated crude extract. |
| Partitioning | Suspension of the crude extract in water and partitioning with chloroform. | To separate polar and non-polar compounds, concentrating this compound in the chloroform fraction. |
| Column Chromatography | Separation of the chloroform-soluble fraction on a silica gel column using a gradient of n-hexane and ethyl acetate. | To remove impurities and isolate fractions enriched with this compound. |
| Final Purification | Further purification of enriched fractions using techniques like preparative TLC. | To obtain this compound with high purity. |
Chromatographic Techniques for Separation and Quantification of this compound
Chromatographic methods are indispensable for the separation and quantification of this compound from complex mixtures. High-performance liquid chromatography is the most prominent technique, while gas chromatography's applicability is limited by the compound's volatility.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. tandfonline.comnih.gov The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. ejgm.co.uk
A common approach for the analysis of butenolides like this compound is reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ejgm.co.uk For this compound, an isocratic mobile phase consisting of a mixture of water and methanol or acetonitrile (B52724) is often effective. nih.gov The precise ratio of the solvents is optimized to achieve good resolution between this compound and any co-eluting compounds.
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. adryan.comparticle.dk Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, and robustness. europa.eulabmanager.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. elementlabsolutions.com This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. labmanager.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. labmanager.com This provides an indication of its reliability during normal usage.
Table 2: Typical HPLC Method Parameters and Validation for Butenolide Analysis
| Parameter | Typical Condition/Value | Reference |
| Column | C18 reversed-phase | ejgm.co.uknih.gov |
| Mobile Phase | Isocratic mixture of water and methanol/acetonitrile | nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | tandfonline.comnih.gov |
| Detection | UV at 254 nm | tandfonline.com |
| **Linearity (R²) ** | > 0.99 | mdpi.com |
| Accuracy (% Recovery) | Typically 98-102% | labmanager.com |
| Precision (%RSD) | < 2% | nih.gov |
Gas Chromatography (GC) for Volatile Metabolites (if applicable)
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.orgqa-group.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. organomation.comphenomenex.com Separation occurs based on the differential partitioning of the analytes between the two phases. drawellanalytical.com While GC is a cornerstone in the analysis of many volatile organic compounds, its direct application to this compound is not standard. The butenolide structure of this compound suggests it may have limited volatility, making it less amenable to direct GC analysis without derivatization. However, GC could be applicable for analyzing any volatile metabolites or degradation products of this compound. For such analyses, a derivatization step to increase volatility and thermal stability would likely be necessary. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), would depend on the specific analytical requirements. drawellanalytical.com
Spectroscopic Techniques for Detection and Characterization
Spectroscopic techniques are fundamental for the detection and structural elucidation of this compound. sgs.comscielo.br UV-Visible spectroscopy provides a means for detection and quantification, while mass spectrometry is crucial for identification and structural confirmation.
UV-Visible Spectroscopy for this compound Detection
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.comdenovix.com This absorption is dependent on the electronic structure of the molecule. msu.edu For this compound, the presence of an α,β-unsaturated lactone chromophore results in a characteristic UV absorption maximum. This property is exploited in HPLC analysis, where a UV detector is commonly set at or near the absorption maximum (e.g., 220 nm or 254 nm) for sensitive detection and quantification. tandfonline.comresearchgate.net While UV-Vis spectroscopy is a valuable detection method, it is not highly specific on its own, as other compounds in a mixture may absorb at similar wavelengths. Therefore, it is almost always used in conjunction with a powerful separation technique like HPLC.
Table 3: UV-Visible Spectroscopic Data for a Butenolide
| Compound Type | Chromophore | Typical λmax (nm) |
| Butenolide | α,β-unsaturated lactone | ~220 |
Note: The exact λmax for this compound may vary slightly depending on the solvent and specific substitutions on the butenolide ring.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is an indispensable tool for the identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight of the compound, which allows for the deduction of its elemental composition. youtube.com
In a typical ESI-MS experiment, the sample is introduced into the mass spectrometer, where it is ionized. For this compound, this often results in the formation of a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The mass analyzer then separates these ions based on their m/z ratio, producing a mass spectrum. The molecular formula of this compound has been confirmed as C₁₃H₂₀O₃ through high-resolution ESI-MS, which provides a high degree of confidence in its identification.
When coupled with a separation technique like HPLC (HPLC-MS), it becomes a highly specific and sensitive method for both the identification and quantification of this compound in complex mixtures. measurlabs.com Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula | Reference |
| [M+Na]⁺ | 247.1310 | 247.1305 | C₁₃H₂₀O₃Na |
Application of Hyphenated Analytical Techniques (e.g., HPLC-HRMS, HPLC-SPE-NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of natural products like this compound. nih.gov These integrated systems offer enhanced sensitivity, selectivity, and the ability to derive structural information from minute quantities of an analyte within a complex mixture. researchgate.netslideshare.net
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
HPLC-HRMS is a cornerstone technique in modern natural product chemistry. It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the precise mass measurement of High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers. bio-rad.comresearchgate.net This combination allows for the rapid and sensitive detection of compounds, providing not only retention time data but also highly accurate mass-to-charge ratio (m/z) values.
For this compound research, HPLC-HRMS is invaluable for:
Identification and Dereplication: In the initial stages of discovery from crude extracts of sources like Cinnamomum kotoense, HPLC-HRMS can quickly identify known compounds, including this compound, by comparing their accurate mass and retention times with established databases. nih.gov This process, known as dereplication, streamlines the discovery of novel compounds. The high mass accuracy of HRMS (typically <5 ppm) allows for the confident determination of elemental compositions. frontiersin.orgub.edu For instance, the molecular formula of this compound (C₁₃H₂₀O₃) can be confirmed by detecting its protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with high precision.
Metabolite and Degradant Profiling: When studying the metabolism or stability of this compound, HPLC-HRMS can detect and putatively identify metabolites or degradation products in biological or environmental samples. nih.gov The technique's high sensitivity is crucial for detecting trace-level compounds. fda.gov
Quantitative Analysis: With appropriate reference standards, HPLC-HRMS can be used for the sensitive and selective quantification of this compound in various matrices. frontiersin.org
A typical HPLC-HRMS workflow for analyzing this compound would involve separation on a reverse-phase C18 column followed by detection using an Orbitrap or TOF mass spectrometer. frontiersin.orgub.edu
High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR)
HPLC-SPE-NMR is a powerful hyphenated technique for the definitive structural elucidation of compounds in complex mixtures without the need for traditional, often laborious, isolation. nih.govijprs.com This method links HPLC to NMR spectroscopy via a solid-phase extraction (SPE) interface. ijprs.com
The process involves:
HPLC Separation: The sample mixture is separated by HPLC.
Analyte Trapping: As the targeted chromatographic peak corresponding to a compound of interest (e.g., this compound) elutes from the column, it is trapped on a small SPE cartridge. This can be repeated multiple times (peak parking) to accumulate enough material for NMR analysis. ijprs.com
Elution and NMR Analysis: The trapped analyte is then eluted from the SPE cartridge with a small volume of a deuterated solvent directly into an NMR flow probe or a standard NMR tube for analysis. ijprs.commontana.edu
The primary advantage of HPLC-SPE-NMR is its ability to acquire comprehensive NMR data (including 1D and 2D spectra like COSY, HSQC, and HMBC) on separated compounds from a mixture, which is essential for unambiguous structure confirmation. nih.gov While direct application on this compound is not widely reported, this technique is highly suitable for its analysis, especially for differentiating it from structurally similar isomers or for characterizing new analogues present in the source extract. nih.gov The combination of HPLC-DAD-QTOF-MS for initial screening and tentative identification, followed by targeted HPLC-SPE-NMR for unequivocal structure confirmation, represents a state-of-the-art strategy in natural product research. nih.gov
Strategies for Purity Determination and Development of Reference Standards for this compound
The reliability and reproducibility of biological and chemical studies on this compound depend critically on the purity of the compound. Establishing a well-characterized reference standard is a fundamental requirement for quality control, quantitative analysis, and regulatory purposes. montana.edu
Purity Determination
The purity of an this compound preparation must be rigorously assessed to ensure that observed biological activities are attributable to the compound itself and not to impurities.
Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the principal technique for determining the purity of this compound. bio-rad.com A validated HPLC method, typically using a reverse-phase C18 column with UV detection, is employed. nih.gov Purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. It has been reported that this compound can be refined to a purity of greater than 95% using reverse-phase HPLC. For a comprehensive purity assessment, the analysis should be performed under different chromatographic conditions (e.g., different mobile phases or columns) to ensure no impurities are co-eluting with the main peak. iiste.org
Spectroscopic Analysis: Techniques like NMR and MS serve as orthogonal methods to confirm identity and support purity assessment by detecting impurities that may not be visible by HPLC-UV.
Residual Solvent and Water Content: Gas Chromatography (GC) can be used to determine the content of residual solvents from the purification process. Thermogravimetric analysis (TGA) or Karl Fischer titration is used to measure water content.
Development of a Reference Standard
A reference standard (RS) is a highly purified and well-characterized substance intended for specific uses, such as assay calibration, identity confirmation, and purity tests. casss.orgiaea.org The establishment of an in-house primary reference standard for this compound would follow a structured process. starodub.nl
Key Steps for this compound Reference Standard Development:
Preparation and Purification: A batch of this compound is isolated from its natural source (Cinnamomum kotoense) or produced via chemical synthesis. This material is then extensively purified, typically using techniques like column chromatography followed by preparative HPLC to achieve the highest possible purity (ideally ≥99.0%). researchgate.net
Comprehensive Characterization: The identity and structure of the candidate standard must be unequivocally confirmed. This involves a suite of analytical tests:
Spectroscopic Analysis: Detailed 1D and 2D NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure. Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional structural information.
Purity Assessment: A validated, stability-indicating HPLC method is used to determine chromatographic purity. Orthogonal methods like GC for residual solvents and Karl Fischer for water content are also necessary.
Potency/Purity Assignment: The purity of the reference standard is assigned based on a mass balance approach, where the assigned value is 100% minus the sum of all detected impurities (e.g., chromatographic impurities, water, residual solvents, inorganic content).
Packaging and Storage: The reference standard is aliquoted into sealed, inert containers to prevent degradation and stored under controlled conditions (e.g., at -20°C, protected from light) to ensure long-term stability. edqm.eu
Lifecycle Management: The stability of the reference standard must be monitored over time. A replacement batch must be qualified against the existing standard before stocks are depleted to ensure continuity. casss.org
The table below outlines a typical analytical panel for the qualification of an this compound reference standard.
Table 1: Analytical Methods for Qualification of this compound Reference Standard
| Test | Method | Purpose |
|---|---|---|
| Identity | ¹H NMR, ¹³C NMR | Confirms chemical structure and identity. |
| HRMS | Confirms elemental composition and molecular weight. | |
| IR, UV Spectroscopy | Provides functional group and chromophore information. | |
| Purity | HPLC-UV/DAD | Determines chromatographic purity and detects related impurities. pmda.go.jp |
| Assay | HPLC (with standard) | Quantifies the compound (potency). |
| Residual Solvents | Headspace GC-MS | Quantifies volatile organic impurities from the purification process. |
| Water Content | Karl Fischer Titration | Measures the amount of water in the material. |
| Physical Properties | Melting Point | Provides an indication of purity. |
Drug Discovery Potential and Future Directions in Isokotomolide a Research
Preclinical Lead Optimization Strategies for Isokotomolide A
Research has shown that this compound inhibits the proliferation of human non-small cell lung cancer (A549) cells by inducing cell cycle arrest and apoptosis. nih.gov It has also demonstrated a strong anti-melanoma effect in various cell lines, including B16F10, A2058, MeWo, and A375, where it encourages cell death through both autophagy and apoptosis. nih.govnih.gov These established biological activities validate this compound as a viable lead compound for which optimization strategies can be designed to improve potency and selectivity. openresearchlibrary.org
A crucial aspect of lead optimization is the assessment of a compound's developability—its inherent physicochemical properties that influence its potential to become a drug. Key parameters include solubility, stability, and bioavailability.
Solubility: This parameter is critical for a compound's absorption and distribution in the body. Poor solubility can hinder formulation development and lead to low bioavailability. mdpi.com
Stability: A lead compound must be sufficiently stable in physiological conditions and during storage. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.
In Vivo Bioavailability: This measures the extent and rate at which the active form of a compound enters systemic circulation. It is a key determinant of a drug's efficacy in a living organism. nih.gov
Currently, specific data on the research-level solubility, stability, and in vivo bioavailability of this compound are not extensively detailed in the available scientific literature. Determining these parameters would be a fundamental next step in its preclinical development, as the results would guide necessary chemical modifications to improve its drug-like properties.
An ideal drug candidate should exhibit high specificity and selectivity, meaning it primarily interacts with its intended biological target and has minimal effects on other pathways, thereby reducing the risk of side effects. openresearchlibrary.org For this compound, initial studies have provided promising insights into its selectivity.
In studies on melanoma, this compound demonstrated a potent cytotoxic effect against various melanoma cell lines. nih.govnih.gov Importantly, it showed high viability in normal human skin cells (fibroblasts and keratinocytes) at similar concentrations, suggesting a degree of selectivity for cancer cells over healthy cells. nih.gov This selective cytotoxicity is a highly desirable characteristic for an anti-cancer agent.
Further preclinical evaluation in more complex models, such as 3D organoids and animal models, would be necessary to confirm and expand upon these findings. These studies would help to elucidate the compound's effects on a whole organism and further validate its specificity and selectivity in a more physiologically relevant context.
| Cell Line | Description | Effect of this compound |
| A549 | Human non-small cell lung cancer | Inhibits proliferation, blocks cell cycle, induces apoptosis nih.gov |
| B16F10 | Murine melanoma | Strong anti-melanoma effect, inhibits migration nih.govnih.gov |
| A2058 | Human melanoma | Strong anti-melanoma effect nih.govnih.gov |
| MeWo | Human melanoma | Strong anti-melanoma effect nih.govnih.gov |
| A375 | Human melanoma | Strong anti-melanoma effect nih.govnih.gov |
| Hs68 | Human fibroblast (normal) | No significant cytotoxicity nih.gov |
| HaCaT | Human keratinocyte (normal) | Minor cytotoxicity only at high concentrations nih.gov |
Integration of this compound into High-Throughput Screening Platforms for Novel Target Identification
While the downstream effects of this compound, such as apoptosis and cell cycle arrest, are known, its direct molecular target(s) may not be fully elucidated. High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of compounds against a panel of biological targets. chimia.ch In the case of this compound, HTS can be used in a reverse manner; the compound can be screened against large libraries of proteins or cellular pathways to identify its primary molecular targets.
This process, often referred to as target deconvolution or target identification, is essential for understanding the compound's mechanism of action. Identifying the specific protein(s) that this compound binds to would:
Provide a deeper understanding of how it exerts its anti-cancer effects.
Enable structure-based drug design to create more potent and selective derivatives.
Help predict potential off-target effects.
Uncover novel therapeutic applications for this compound or its analogs.
Integrating this compound into HTS platforms represents a logical next step to move from its observed phenotypic effects to a precise, mechanism-based understanding of its activity.
Research into Advanced Delivery Systems for Enhanced Preclinical Efficacy (e.g., liposomal encapsulations, nanoparticle delivery)
Many natural products face challenges in preclinical and clinical development due to poor solubility, limited stability, or non-specific biodistribution. Advanced drug delivery systems can help overcome these limitations. rsc.org For this compound, research into formulations like liposomes and nanoparticles could significantly enhance its therapeutic potential.
Liposomal Encapsulation: Liposomes are microscopic vesicles that can encapsulate both hydrophilic and lipophilic drugs. Encapsulating this compound within liposomes could improve its solubility, protect it from degradation in the bloodstream, and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Nanoparticle Delivery: Polymeric nanoparticles can also be used to carry this compound. These systems can be engineered for controlled, sustained release and can be surface-modified with targeting ligands (e.g., antibodies) to direct the drug specifically to cancer cells, further increasing efficacy while minimizing systemic toxicity.
The development of such advanced delivery systems would be a proactive strategy to improve the preclinical performance of this compound, addressing potential pharmacokinetic challenges early in the development process.
Application of Emerging Technologies in this compound Research
The integration of cutting-edge computational tools is revolutionizing drug discovery. Emerging technologies like artificial intelligence (AI) and machine learning (ML) offer powerful platforms to accelerate the optimization of lead compounds such as this compound.
Artificial intelligence and machine learning algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. frontiersin.orgsemanticscholar.org In the context of this compound research, AI and ML could be applied in several ways:
Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential derivatives. This allows for the in silico screening of new designs, prioritizing those with the most favorable drug-like properties before committing to chemical synthesis. mdpi.com
De Novo Design: AI algorithms can design novel molecules from scratch that are optimized to bind to a specific target with high affinity and selectivity. Once the molecular target of this compound is identified, these tools could generate ideas for new analogs with improved potency.
Structure-Activity Relationship (SAR) Analysis: ML can analyze the SAR of a series of this compound analogs to identify the key structural features responsible for its biological activity. This knowledge can guide medicinal chemists in making more informed decisions about which modifications are most likely to improve the compound's profile.
By leveraging AI and machine learning, the lead optimization process for this compound can be made more efficient, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. frontiersin.org
Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) for Deeper Mechanism Elucidation
The advent of "omics" technologies offers a powerful lens through which to dissect the intricate molecular mechanisms of bioactive compounds like this compound. While current research has elucidated its role in inducing apoptosis and cell cycle arrest through the p53/p21 pathway, a deeper, more comprehensive understanding of its cellular impact remains to be explored. nih.gov Transcriptomics, proteomics, and metabolomics can provide a global, unbiased view of the cellular perturbations induced by this compound, potentially unveiling novel targets and pathways.
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound alters gene expression. A hypothetical transcriptomic study on cancer cells treated with this compound could identify differentially expressed genes involved in apoptosis, cell cycle regulation, DNA repair, and other cancer-related pathways. This could confirm the involvement of the p53 signaling pathway and potentially identify other modulated pathways that contribute to its anti-cancer effects.
Proteomics: Proteomics, the large-scale study of proteins, can provide a direct picture of the functional molecules within the cell. A proteomic analysis of this compound-treated cancer cells could identify changes in protein expression, post-translational modifications, and protein-protein interactions. This could help to identify the direct protein targets of this compound and the downstream signaling cascades it affects, offering a more detailed map of its mechanism of action.
Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. By examining the metabolic fingerprint of cells treated with this compound, researchers could understand how it impacts cellular metabolism. researchgate.net Cancer cells exhibit altered metabolic pathways, and understanding how this compound affects these pathways could reveal new therapeutic vulnerabilities.
A multi-omics approach, integrating data from these different levels of biological organization, would be particularly powerful in constructing a comprehensive model of this compound's mechanism of action.
Table 1: Hypothetical Omics-Based Experimental Design for this compound Mechanism Elucidation
| Omics Technology | Experimental Approach | Potential Readouts | Hypothesized Findings |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Treating melanoma and non-small cell lung cancer cell lines with this compound at various concentrations and time points. | Differentially expressed genes (DEGs); pathway enrichment analysis (e.g., KEGG, GO). | Upregulation of genes involved in p53 signaling, apoptosis, and cell cycle arrest. Downregulation of genes related to cell proliferation and survival. |
| Proteomics (LC-MS/MS) | Quantitative proteomic analysis of this compound-treated cancer cells to identify changes in protein abundance and post-translational modifications. | Differentially expressed proteins; identification of protein phosphorylation, ubiquitination, etc. | Alterations in the levels of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and cell cycle regulators. Identification of potential direct binding partners of this compound. |
| Metabolomics (GC-MS or LC-MS) | Metabolic footprinting and profiling of cancer cells exposed to this compound to identify changes in intracellular and extracellular metabolites. | Altered levels of key metabolites in pathways such as glycolysis, TCA cycle, and amino acid metabolism. | Disruption of cancer cell-specific metabolic pathways, leading to energy depletion and oxidative stress. |
Investigation of Synergistic Effects of this compound with Established Therapeutic Agents in Preclinical Settings
A promising strategy in cancer therapy is the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce toxicity. ias.ac.in Given this compound's known mechanisms of inducing apoptosis and cell cycle arrest, investigating its synergistic effects with established chemotherapeutic agents is a logical and compelling next step in its preclinical development. nih.govresearchgate.net
The rationale for such combinations lies in the potential for this compound to sensitize cancer cells to the cytotoxic effects of conventional drugs. For instance, by arresting cells in the G1 phase of the cell cycle, this compound could enhance the efficacy of drugs that target cells in the S or G2/M phases. nih.gov Similarly, its ability to promote apoptosis via the mitochondrial pathway could complement the action of DNA-damaging agents.
Preclinical studies to investigate these synergistic effects would typically involve in vitro assays on various cancer cell lines followed by in vivo studies in animal models.
Table 2: Proposed Preclinical Studies for Investigating Synergistic Effects of this compound
| Combination Partner | Rationale for Synergy | In Vitro Models | In Vivo Models | Key Endpoints |
|---|---|---|---|---|
| Cisplatin/Doxorubicin (DNA-damaging agents) | This compound-induced apoptosis may lower the threshold for cell death induced by DNA damage. | Melanoma (A375, B16F10), Non-small cell lung cancer (A549) cell lines. | Xenograft models using the same cell lines in immunodeficient mice. | Combination Index (CI) for synergy, apoptosis assays (caspase activation, PARP cleavage), tumor growth inhibition, survival analysis. |
| Paclitaxel (Microtubule-stabilizing agent) | This compound-induced G1 arrest may sensitize cells to M-phase-specific agents like paclitaxel. nih.gov | Breast cancer (MCF-7, MDA-MB-231), Ovarian cancer (SKOV3) cell lines. | Orthotopic or subcutaneous tumor models. | Cell cycle analysis, assessment of mitotic catastrophe, tumor regression, metastasis inhibition. |
| Targeted Therapies (e.g., BRAF inhibitors for melanoma) | This compound may overcome resistance to targeted therapies by activating alternative cell death pathways. | BRAF-mutant melanoma cell lines (e.g., A375). | Patient-derived xenograft (PDX) models of melanoma. | Assessment of resistance markers, signaling pathway analysis (e.g., MAPK pathway), duration of response. |
The successful demonstration of synergistic effects in preclinical models would provide a strong rationale for advancing this compound into clinical trials as part of a combination therapy regimen.
Identified Challenges and Future Opportunities in this compound Research and Development
The journey of a natural product from discovery to a clinically approved drug is fraught with challenges, and this compound is no exception. However, these challenges are balanced by significant opportunities for its development as a novel therapeutic agent.
Identified Challenges:
Supply and Synthesis: As a natural product isolated from Cinnamomum kotoense, a consistent and scalable supply of this compound can be a major hurdle. acgpubs.org The development of an efficient and cost-effective total synthesis route is crucial for its further development.
Limited Preclinical Data: While initial studies have shown promising anti-cancer activity, a comprehensive preclinical data package is currently lacking. nih.govresearchgate.net This includes detailed pharmacokinetic and pharmacodynamic studies, as well as long-term toxicology assessments.
Bioavailability and Formulation: The physicochemical properties of this compound, such as its solubility and stability, may pose challenges for formulation and achieving optimal bioavailability. nih.gov
Understanding of Resistance Mechanisms: As with any anti-cancer agent, the potential for cancer cells to develop resistance to this compound needs to be investigated.
Future Opportunities:
Lead Compound for Novel Analogs: The unique butanolide scaffold of this compound presents an excellent starting point for medicinal chemistry efforts to generate analogs with improved potency, selectivity, and pharmacokinetic properties.
Expansion to Other Therapeutic Areas: While the primary focus has been on cancer, the ability of this compound to modulate fundamental cellular processes like apoptosis and cell cycle suggests its potential utility in other diseases, such as autoimmune disorders or inflammatory conditions.
Development of Targeted Drug Delivery Systems: To enhance its therapeutic index, this compound could be encapsulated in novel drug delivery systems, such as nanoparticles or liposomes, to improve its solubility, stability, and tumor-targeting capabilities.
Biomarker Discovery: The use of omics technologies, as discussed previously, could lead to the identification of biomarkers that predict which patients are most likely to respond to this compound therapy, paving the way for a personalized medicine approach.
Q & A
Q. Table 1: Example Spectral Data Comparison
| Technique | Key Peaks/Features | Reference Compound Validation |
|---|---|---|
| <sup>1</sup>H NMR | δ 5.32 (d, J=8.4 Hz, H-7) | Matched with known lactones |
| HMBC | Correlations from H-3 to C-1/C-5 | Confirms macrocyclic ring |
Basic: What in vitro assays are commonly used to evaluate this compound’s bioactivity?
Methodological Answer:
- Anticancer Activity: MTT assays using cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory Effects: ELISA for cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., Celecoxib) .
Advanced: How can researchers design experiments to validate this compound’s mechanism of action?
Methodological Answer:
Use the PICOT framework to structure hypotheses:
- Population: Target cells/organisms (e.g., cancer cell lines).
- Intervention: Dose-dependent treatment with this compound.
- Comparison: Untreated controls or structurally similar analogs.
- Outcome: Quantifiable metrics (e.g., apoptosis markers, ROS levels).
- Time: Duration of exposure (e.g., 24–72 hours) .
Example Experimental Workflow:
Hypothesis: this compound induces apoptosis via mitochondrial pathways.
Methods: Flow cytometry (Annexin V/PI staining), Western blot (Bax/Bcl-2 ratios), and caspase-3 activity assays.
Validation: Compare results with positive controls (e.g., Paclitaxel) .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Source Analysis: Verify purity (>95% by HPLC) and storage conditions (e.g., light sensitivity) .
- Experimental Reproducibility: Cross-validate using independent assays (e.g., ATP vs. MTT for cytotoxicity).
- Meta-Analysis: Compile data from primary literature (avoiding non-peer-reviewed sources) and apply statistical models (e.g., random-effects meta-regression) .
Q. Table 2: Common Data Discrepancies and Solutions
| Discrepancy | Likely Cause | Resolution Strategy |
|---|---|---|
| Variable IC50 values | Cell line heterogeneity | Use standardized cell banks |
| Inconsistent enzyme inhibition | Assay buffer pH variations | Replicate under controlled conditions |
Basic: How should spectroscopic data for this compound be presented in publications?
Methodological Answer:
- Primary Manuscript: Include key NMR/HRMS data in tables (e.g., δ values, coupling constants).
- Supporting Information: Provide full spectral datasets (e.g., DEPT, NOESY) and chromatograms .
- Data Repositories: Upload raw files to platforms like Zenodo for peer review .
Advanced: What methodological approaches optimize the synthesis of this compound derivatives?
Methodological Answer:
- Retrosynthetic Analysis: Identify modular fragments (e.g., lactone core, side chains).
- Stereochemical Control: Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution.
- Yield Improvement: Screen reaction conditions (solvent, temperature) via DoE (Design of Experiments) .
Advanced: How can computational methods enhance understanding of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Predict binding affinities to targets (e.g., MDM2, NF-κB) using AutoDock Vina.
- QSAR Models: Corporate structural descriptors (logP, polar surface area) to predict ADMET properties.
- Validation: Compare computational results with experimental IC50 values .
Basic: What strategies ensure a comprehensive literature review on this compound?
Methodological Answer:
- Database Searches: Use SciFinder, PubMed, and Web of Science with keywords: “this compound,” “bioactivity,” “synthesis.”
- Citation Tracking: Follow references in high-impact papers (e.g., Journal of Natural Products).
- Exclusion Criteria: Omit non-peer-reviewed sources (e.g., ) .
Advanced: How do researchers compare this compound’s bioactivity with structural analogs?
Methodological Answer:
- SAR Studies: Synthesize analogs with modified functional groups (e.g., ester vs. amide).
- Cluster Analysis: Group compounds by activity profiles (e.g., PCA of IC50 values).
- Structural Overlays: Use PyMOL to align analogs and identify critical pharmacophores .
Advanced: What challenges arise in reproducing this compound’s reported bioactivity, and how are they addressed?
Methodological Answer:
- Challenge 1: Batch-to-batch variability in natural product extraction.
- Solution: Standardize extraction protocols (e.g., HPLC-guided isolation) .
- Challenge 2: Lack of negative controls in enzyme assays.
- Solution: Include vehicle controls and validate assay specificity (e.g., siRNA knockdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
